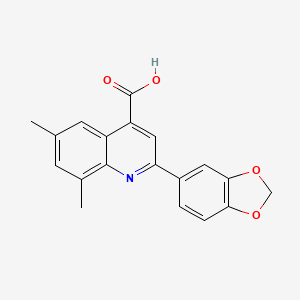

2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a benzodioxole moiety attached to a quinoline ring system, which is further substituted with carboxylic acid and methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Wirkmechanismus

Target of Action

A structurally similar compound, n-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1h-imidazol-1-yl)-6-methylpyrimidin-4-yl]-d-prolinamide, has been found to target nitric oxide synthase, inducible . This enzyme plays a crucial role in generating nitric oxide, a key molecule involved in various physiological and pathological processes.

Mode of Action

Compounds with similar structures have been reported to interact with their targets and cause changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that the compound may affect pathways related to cell cycle regulation and apoptosis .

Result of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole moiety, which is then coupled with a quinoline precursor. The key steps include:

Formation of Benzodioxole Moiety: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

Coupling with Quinoline Precursor: The benzodioxole intermediate is then coupled with a quinoline derivative through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Introduction of Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Functionalized quinoline derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds similar to 2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid have been explored for their potential anticancer properties. The quinoline structure is often associated with selective toxicity towards cancer cells. Preliminary studies suggest that this compound may exhibit significant activity against various cancer cell lines.

Methods of Application :

- Cell Viability Assays : Used to determine the efficacy of the compound against cancer cells by measuring the IC50 value, which indicates the concentration needed to inhibit cell growth by 50%.

Related Compounds

Several compounds share structural similarities with this compound and exhibit notable biological activities:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | Methoxy group substitution | Enhanced solubility |

| 2-(5-Chlorothiophen-2-yl)-6,8-dimethylquinoline-4-carboxylic acid | Chlorinated thiophene moiety | Potentially increased biological activity |

| 6,8-Dimethyl-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxylic acid | Propanoyloxy substitution | Altered pharmacokinetic properties |

These compounds differ primarily in their substituents on the quinoline ring or carboxylic acid position, which can significantly influence their biological activities and chemical reactivities.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Electrophilic Aromatic Substitution : Utilizing the electron-rich nature of the quinoline structure.

- Carboxylation Reactions : Introducing the carboxylic acid functional group through various synthetic pathways.

Table 2: Synthesis Methods

| Method | Description |

|---|---|

| Electrophilic Aromatic Substitution | Reaction involving electrophiles and aromatic systems |

| Carboxylation | Introduction of carboxylic acid via nucleophilic attack |

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline: Lacks the carboxylic acid group, which may affect its solubility and reactivity.

6,8-Dimethylquinoline-4-carboxylic acid: Lacks the benzodioxole moiety, which may influence its electronic properties and biological activity.

2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid: Lacks the methyl groups, which can alter its steric and electronic characteristics.

Uniqueness

2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid is unique due to the combination of the benzodioxole moiety, quinoline ring, and carboxylic acid group. This unique structure imparts specific electronic properties, making it suitable for applications in organic electronics and medicinal chemistry. The presence of methyl groups further enhances its reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Biologische Aktivität

2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid is a synthetic organic compound with the molecular formula C19H15NO4 and a molar mass of 321.33 g/mol. Its structural features include a quinoline core and a benzodioxole moiety, which may enhance its biological activity. This article reviews the compound's potential biological activities, particularly in the context of cancer treatment and other pharmacological applications.

Chemical Structure and Properties

The compound consists of:

- Quinoline Ring : A bicyclic structure that contributes to its biological properties.

- Benzodioxole Moiety : Known for enhancing cell permeability and potentially increasing bioactivity.

- Carboxylic Acid Group : Imparts reactivity and may play a role in its mechanism of action.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including anticancer properties. The specific biological activity of this compound is under investigation, but preliminary studies suggest promising pharmacological potential.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | Methoxy group substitution | Enhanced solubility |

| 2-(5-Chlorothiophen-2-yl)-6,8-dimethylquinoline-4-carboxylic acid | Chlorinated thiophene moiety | Increased biological activity |

| 6,8-Dimethyl-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxylic acid | Propanoyloxy substitution | Altered pharmacokinetic properties |

The mechanism by which this compound exerts its effects is still being elucidated. However, it is hypothesized that:

- Electrophilic Aromatic Substitution : The quinoline structure may participate in reactions that enhance its interaction with biological targets.

- Selective Toxicity : Similar compounds have shown selective toxicity towards cancer cells over normal cells, suggesting potential therapeutic applications.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have demonstrated that quinoline derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have been evaluated for their IC50 values against different cancer types, indicating effectiveness at micromolar concentrations.

- Inhibition Studies : Preliminary research indicates that the compound may interact with specific biological targets involved in cancer proliferation and survival pathways. Further studies are required to confirm these interactions and their implications for therapy.

- Toxicity Assessment : Toxicity studies on analogs have shown that certain derivatives exhibit low cytotoxicity towards normal human cells while maintaining efficacy against tumor cells. This selectivity is crucial for developing safe therapeutic agents .

Future Directions

Further research is essential to:

- Elucidate Mechanisms : Understanding the precise mechanisms by which this compound acts will provide insights into its potential therapeutic applications.

- Expand Biological Evaluation : Additional studies on various cancer cell lines and possibly other disease models will help clarify the compound's spectrum of activity.

- Optimize Structure : Structural modifications may enhance efficacy and reduce toxicity, leading to more effective therapeutic agents.

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c1-10-5-11(2)18-13(6-10)14(19(21)22)8-15(20-18)12-3-4-16-17(7-12)24-9-23-16/h3-8H,9H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIDPYKNVAVDHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.